molecular formula C17H14N4O B2358816 N-([2,4'-bipyridin]-4-ylmethyl)nicotinamide CAS No. 2034321-50-9

N-([2,4'-bipyridin]-4-ylmethyl)nicotinamide

Cat. No. B2358816
CAS RN: 2034321-50-9
M. Wt: 290.326
InChI Key: BLFKDQULANOEHQ-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)nicotinamide is a derivative of nicotinamide, also known as vitamin B3 . Nicotinamide is an amide derivative of nicotinic acid and has been investigated for a variety of biological applications . It plays a critical role in cell metabolism as a precursor for nicotinamide adenine dinucleotide (NAD+), a redox cofactor .


Synthesis Analysis

The synthesis methods of nicotinamide derivatives mainly include chemical synthesis and biosynthesis . These compounds are synthesized and characterized using spectral techniques (IR, ¹H-NMR, ¹³C-NMR, and MS) . Modifications of nicotinamide through the introduction of appendages and synthesis of structural analogues open numerous possibilities for the creation and development of novel drug-like candidates .


Molecular Structure Analysis

Nicotinamide consists of nicotinamide, ribose, and phosphate groups structurally . The molecular structure of nicotinamide can be viewed using Java or Javascript .


Chemical Reactions Analysis

Nicotinamide mononucleotide (NMN), a naturally occurring biologically active nucleotide, mainly functions via mediating the biosynthesis of NAD+ . It has been demonstrated that its chloride salt (NR + Cl −) has beneficial effects .


Physical And Chemical Properties Analysis

Nicotinamide is a well-tolerated and safe substance often used in cosmetics . It displays a relatively labile glycosidic bond, which renders its synthesis and its manipulation challenging .

Scientific Research Applications

Metabolic Pathways and Toxicology

Nicotinamide, a form of vitamin B3, plays a crucial role in cellular energy metabolism through its conversion to nicotinamide adenine dinucleotide (NAD+), impacting cellular physiology and pathology. N-methyl-2-pyridone-5-carboxamide (2PY), a major metabolite of nicotinamide, has been identified as a uremic toxin in the context of uremia, potentially inhibiting poly (ADP-ribose) polymerase-1 activity, suggesting a complex interplay between nicotinamide metabolism and toxicological profiles (Lenglet et al., 2016).

Pharmacological Applications

Nicotinamide is involved in various pharmacological applications, including its potential in improving blood microcirculation and acting as an antihyperlipidemic agent. Systematic analysis of nicotinamide's pharmacology clarifies its molecular mechanisms of vasoprotective action, including anti-inflammatory effects, and highlights its utility in treating atherosclerosis and related conditions (Gromova & Torshin, 2023).

Chemical Synthesis and Derivatives

The development of nicotinamide derivatives, such as N-([2,4'-bipyridin]-4-ylmethyl)nicotinamide, is crucial for synthesizing biologically active compounds. Efficient synthetic routes for preparing alkyl derivatives of nicotinamide, including carbamoylpyridines as mimetics, have been reported, highlighting the importance of these derivatives in biochemical research (Rienzo et al., 2010).

Cellular Mechanisms and Therapeutic Potential

Nicotinamide's impact on cellular mechanisms and its therapeutic potential is vast. It influences oxidative stress, modulates pathways tied to cellular survival and death, and has been shown to have cytoprotective properties in various disorders, including immune system dysfunction, diabetes, and aging-related diseases. Its role in cellular metabolism, plasticity, longevity, and inflammatory microglial function is critical for understanding its therapeutic applications and developing new strategies for disease treatment (Maiese et al., 2009).

Future Directions

The use of nicotinamide in galenic preparations for epicutaneous application offers most interesting prospects . Future research on technical approaches to further enhance nicotinamide synthesis and strengthen clinical studies of nicotinamide are prospected .

properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c22-17(15-2-1-6-19-12-15)21-11-13-3-9-20-16(10-13)14-4-7-18-8-5-14/h1-10,12H,11H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFKDQULANOEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,4'-bipyridin]-4-ylmethyl)nicotinamide

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